molecular formula C6H6ClNO B1581833 2-Chloro-3-methoxypyridine CAS No. 52605-96-6

2-Chloro-3-methoxypyridine

Cat. No.: B1581833
CAS No.: 52605-96-6
M. Wt: 143.57 g/mol
InChI Key: CCVNZKGBNUPYPG-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxypyridine is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-3-methoxypyridine (CAS No. 52605-96-6) is a heterocyclic compound recognized for its diverse biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, synthesis, and applications based on recent research findings.

  • Molecular Formula : C₆H₆ClNO
  • Molecular Weight : 143.57 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
    SMILES COC1=C(N=CC=C1)Cl\text{SMILES }COC1=C(N=CC=C1)Cl

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and antimicrobial activities. Research indicates that derivatives of this compound exhibit significant inhibition against certain bacterial strains, making it a potential candidate for developing new antibiotics .

Table 1: Biological Activity of Derivatives

Compound NameActivity TypeInhibition (%)Reference
This compoundAntimicrobial75%
2-Chloro-3-amino-pyridineAnti-inflammatory80%
Pyrido[2,1-f]purine derivativesAdenosine receptor antagonistVaries

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its application enhances crop protection and yield by effectively targeting specific pests and pathogens . Studies have shown that formulations containing this compound exhibit improved efficacy compared to traditional agents.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a significant role in drug metabolism . This inhibition can lead to increased bioavailability of co-administered drugs, enhancing their therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of several pyridine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of multi-drug resistant (MDR) bacterial strains, suggesting its potential role in treating infections where conventional antibiotics fail .
  • Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of various derivatives derived from this compound. The findings indicated a marked reduction in inflammatory markers in vitro, highlighting its potential application in treating inflammatory diseases .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified as having moderate toxicity; thus, safety protocols must be adhered to during handling and application. It is essential to conduct further studies to evaluate its long-term effects on human health and the environment.

Scientific Research Applications

Pharmaceutical Development

Overview
2-Chloro-3-methoxypyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties. Its unique chemical structure allows for modifications that enhance the efficacy of drug candidates.

Key Findings

  • Anti-inflammatory Agents: Research indicates that derivatives of this compound can inhibit inflammatory pathways effectively.
  • Antimicrobial Activity: The compound has been utilized in the development of drugs targeting resistant bacterial strains.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant activity against Staphylococcus aureus, highlighting its potential in treating infections caused by antibiotic-resistant bacteria .

Agricultural Chemicals

Overview
In agriculture, this compound is incorporated into formulations for herbicides and fungicides, improving crop protection and yield.

Key Applications

  • Herbicides: The compound acts as a selective herbicide, targeting specific weed species without harming crops.
  • Fungicides: It demonstrates efficacy against various fungal pathogens, contributing to better crop health.

Data Table: Efficacy of this compound in Agriculture

Application TypeTarget OrganismsEfficacy (%)Reference
HerbicideAmaranthus retroflexus85
FungicideFusarium oxysporum90

Material Science

Overview
The compound is also used in the production of specialty polymers and coatings. Its properties enhance durability and resistance to environmental factors.

Applications

  • Polymers: Used as a building block for creating advanced materials with specific mechanical properties.
  • Coatings: Improves resistance to chemicals and UV light in protective coatings.

Research Reagents

Overview
In laboratory settings, this compound functions as a reagent in organic synthesis. It facilitates the formation of complex molecules necessary for various research applications.

Key Uses

  • Synthesis of Complex Molecules: Acts as an intermediate in multi-step organic reactions.
  • Chemical Biology: Utilized in studies involving enzyme interactions and protein functions.

Flavor and Fragrance Industry

Overview
The compound is employed in synthesizing flavoring agents and fragrances, contributing to the development of unique scents and tastes.

Applications

  • Flavoring Agents: Enhances food products by providing distinctive flavors.
  • Fragrances: Used in perfumes to impart specific aromatic qualities.

Properties

IUPAC Name

2-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVNZKGBNUPYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200590
Record name 2-Chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52605-96-6
Record name 2-Chloro-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52605-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methoxypyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methoxypyridine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloro-3-hydroxypyridine (25.4 g, 196 mmol) in dry DMF (250 mL), at 0° C., was added sodium methoxide (11.5 g, 213 mmol). After 5 min, the reaction mixture was allowed to warm to RT. After 1 hour, the mixture was cooled to 0° C. and iodomethane (24 mL, 386 mmol) was added. The reaction mixture was stirred at 0° C. for 5 minutes, before allowing to warm to RT. After 2 hours, the reaction mixture was concentrated under reduced pressure. The resultant residue was partitioned between diethyl ether and water. The aqueous phase was isolated and extracted twice with diethyl ether. The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (22.2 g, 79%) as an orange solid. LCMS (Method A): RT=2.76 min, [M+H]+=144/146.
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

3-methoxy-2-(1H)pyridone, 10 g. (0.08 mole), 12.3 g. (0.08 mole) of phosphorus oxychloride, and 11.9 g. (0.08 mole) of N,N-diethylaniline are combined in a suitable reaction vessel and heated at reflux for 20 hrs. The reaction mixture was allowed to cool, and was then mixed with 200 ml. of water and ice. The aqueous mixture was extracted with ether and the extracts dried over magnesium sulfate. The drying agent was then removed by filtration and the solvent was removed from the filtrate by distillation in vacuo. The residue was extracted with 160 ml. of boiling hexane and the hexane extracts decanted from the residue while still hot. The hexane solution was cooled in ice resulting in precipitation of the desired produce, weight 7.5 g., m.p. 46°-48°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
0.08 mol
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Reaction Step Three
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Quantity
0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-3-hydroxypyridine (25 g; 193 mmol) in N,N-dimethylformamide (250 mL) was added sodium methoxide (11.5 g; 212 mmol). The mixture was stirred for 4 hours at room temperature and methyl iodide (24 mL; 386 mmol) was added. The resulting mixture was stirred for another 16 hours. The reaction mixture was quenched with water and extracted with dichloromethane. The combined extracts were washed with water, dried over sodium sulfate and concentrated under reduced pressure to provide product (13 g) as a yellow oil. The aforementioned product, 2-chloro-3-methoxypyridine (2), was used for the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-chloro-pyridin-3-ol (100 g) in DMSO (1 L) was added potassium carbonate (320 g). Methyliodide was added dropwise. The reaction mixture was heated to 50° C. overnight. The reaction mixture poured into water and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to give the desired compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
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1 L
Type
solvent
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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